molecular formula C3H7NO3 B15470045 N-Hydroxy-2-methoxyacetamide CAS No. 51821-07-9

N-Hydroxy-2-methoxyacetamide

Cat. No.: B15470045
CAS No.: 51821-07-9
M. Wt: 105.09 g/mol
InChI Key: CCQAKIJTDBTYRO-UHFFFAOYSA-N
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Description

N-Hydroxy-2-methoxyacetamide is a chemical compound with the CAS Registry Number 51821-07-9 . Its molecular formula is C 3 H 7 NO 3 , and it has a molecular weight of 105.09 g/mol . This product is intended for research and development use only and is not approved for human or veterinary diagnostic or therapeutic applications. While specific biological data and applications for this compound are not widely reported in the available literature, research into structurally related compounds, particularly those containing N-hydroxy and methoxy functional groups, suggests potential value in several scientific areas . Hydroxamic acid derivatives and related molecules are frequently investigated for their role as enzyme inhibitors and their potential bioactive properties . For instance, some N-hydroxyacetamidoxime analogs have been studied for their potential as histone deacetylase (HDAC) inhibitors in anticancer research, while other methoxy/hydroxy-substituted compounds are explored for antioxidative activity . Researchers are encouraged to use this reagent as a building block or intermediate in the synthesis and development of novel chemical entities. Handling of this substance should be conducted in accordance with good laboratory practices. Researchers should consult the safety data sheet (SDS) for detailed hazard and handling information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51821-07-9

Molecular Formula

C3H7NO3

Molecular Weight

105.09 g/mol

IUPAC Name

N-hydroxy-2-methoxyacetamide

InChI

InChI=1S/C3H7NO3/c1-7-2-3(5)4-6/h6H,2H2,1H3,(H,4,5)

InChI Key

CCQAKIJTDBTYRO-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NO

Origin of Product

United States

Synthetic Methodologies for N Hydroxy 2 Methoxyacetamide and Analogues

General Synthetic Approaches to N-Hydroxy Amides

The construction of the N-hydroxy amide group is a key step and can be achieved through several reliable synthetic routes.

Acylation of N-Hydroxylamines

A primary and widely used method for the synthesis of N-hydroxy amides is the acylation of N-hydroxylamines. This reaction involves the treatment of a hydroxylamine (B1172632) derivative with an acylating agent. The lone pair of electrons on the nitrogen atom of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This process leads to the formation of the N-hydroxy amide bond. The choice of acylating agent and reaction conditions can be tailored to the specific substrate to optimize yield and purity. This method has been successfully applied in the synthesis of various N-(hydroxy)amide-containing pseudopeptides. researchgate.net

A related approach involves the use of N-substituted succinimides, which can be synthesized from the reaction of an amine or carboxylic acid hydrazide with succinic anhydride (B1165640). The subsequent reaction of the N-substituted succinimide (B58015) with hydroxylamine leads to the opening of the imide ring and the formation of N-hydroxybutaneamide derivatives. mdpi.com

Oxidation Reactions for N-Hydroxylation

Oxidative methods provide an alternative pathway to N-hydroxy amides. In this approach, a precursor amide is subjected to an oxidation reaction that introduces a hydroxyl group onto the nitrogen atom. Cytochrome P450 enzymes, for instance, are known to metabolize primary and secondary amines through a process that can result in hydroxylated amines. nih.gov The mechanism often involves a hydrogen abstraction followed by a rebound step. nih.gov While effective, these reactions can sometimes lead to a mixture of products, necessitating careful control of reaction conditions and purification steps. Various oxidizing agents and catalytic systems have been explored for this transformation. organic-chemistry.orgorganic-chemistry.org For example, oxoammonium-catalyzed oxidation of N-substituted amines has been developed as a useful transformation. chemrxiv.org

Nucleophilic Substitution Strategies for N-Alkoxyamide Formation

N-alkoxyamides are valuable intermediates that can be converted to N-hydroxy amides. The formation of N-alkoxyamides can be achieved through nucleophilic substitution reactions. For instance, N-alkoxy-N-chlorobenzamides can react with various nucleophiles to form N-acyloxy-N-alkoxybenzamides and N,N-dialkoxybenzamides. researchgate.net These N-alkoxyamides can then undergo further transformations to yield the desired N-hydroxy amides. The incorporation of an N-alkoxy group can also serve to activate the amide carbonyl for nucleophilic addition. rsc.orgelsevierpure.comresearchgate.net Amines themselves can be synthesized via nucleophilic substitution, where an alkyl halide is treated with a suitable nitrogen-based nucleophile to replace the halide with an amino group. libretexts.org

Specific Synthesis of the 2-Methoxyacetamide (B107977) Moiety

The 2-methoxyacetamide portion of the target molecule requires specific synthetic strategies to construct the methoxyacetyl group and attach it to the nitrogen atom.

Acylation with 2-Methoxyacetyl Derivatives (e.g., 2-methoxyacetyl chloride, 2-methoxyacetic anhydride)

A direct and efficient method for introducing the 2-methoxyacetyl group is through acylation using a reactive derivative of 2-methoxyacetic acid.

2-Methoxyacetyl Chloride: This acyl chloride is a versatile reagent for the methoxyacetylation of various compounds, including the synthesis of N-(2-methoxyacetyl)-benzamides. shreesulphuric.comsigmaaldrich.comsigmaaldrich.com Its high reactivity allows for the acylation to proceed under relatively mild conditions. The synthesis of 2-methoxyacetyl chloride itself can be achieved by reacting 2-methoxyacetic acid with a chlorinating agent like thionyl chloride. nbinno.com

2-Methoxyacetic Anhydride: As an alternative to the acyl chloride, 2-methoxyacetic anhydride can also be used as an acylating agent. lookchem.comchemicalbook.com It is sometimes preferred when a less reactive acylating agent is desired to avoid side reactions. 2-Methoxyacetic anhydride can be prepared by the reaction of 2-methoxyacetic acid with acetic anhydride. prepchem.com The acetylation of 4-methoxy-2-nitroaniline (B140478) with acetic anhydride is an example of using an anhydride for acylation. nih.gov

Methylation Reactions of Acetohydroxamic Acid

An alternative conceptual approach to N-Hydroxy-2-methoxyacetamide involves the modification of a pre-existing hydroxamic acid. Acetohydroxamic acid (AHA) serves as a potential starting scaffold. wikipedia.orgtargetmol.comsigmaaldrich.com The synthesis would conceptually involve the methylation of the carbon atom alpha to the carbonyl group of acetohydroxamic acid. This approach, however, presents significant synthetic challenges related to the regioselectivity of the methylation process. The presence of multiple potentially reactive sites, including the nitrogen and oxygen atoms of the hydroxamic acid functionality, complicates the selective methylation of the alpha-carbon. Research into the epigenetic roles of methylation and acetylation highlights the complexity of controlling these reactions on molecules with multiple functional groups. nih.govnih.gov

Enzymatic and Biocatalytic Routes to Methoxyacetamides and Amido Derivatives

The use of enzymes as catalysts in organic synthesis offers significant advantages, including high selectivity, mild reaction conditions, and environmental compatibility. For the synthesis of methoxyacetamides and related amido derivatives, enzymatic and biocatalytic routes are increasingly being explored.

Lipases are a prominent class of enzymes utilized for the formation of amide bonds. These enzymes, which naturally catalyze the hydrolysis of esters, can be employed in reverse to synthesize amides from esters or carboxylic acids and amines. The synthesis of various hydroxamic acids has been successfully demonstrated using lipase-catalyzed reactions. For instance, the reaction of an appropriate ester, such as a methyl ester of a carboxylic acid, with hydroxylamine can be facilitated by an immobilized lipase. This approach benefits from the high selectivity of the enzyme, which can lead to cleaner reaction profiles and higher yields under mild conditions.

The general mechanism for lipase-catalyzed amidation involves the formation of an acyl-enzyme intermediate. The carboxylic acid or ester substrate first acylates a serine residue in the active site of the lipase. This activated acyl group is then transferred to the amine nucleophile (in this case, hydroxylamine or a derivative) to form the final amide product.

Key parameters that are often optimized in these biocatalytic processes include the choice of enzyme, the solvent system (which can be an organic solvent, an aqueous system, or a biphasic system), temperature, pH, and the molar ratio of the substrates. For example, a patent for the preparation of acetohydroxamic acid, a close analogue of this compound, describes the reaction of methyl acetate (B1210297) with hydroxylamine hydrochloride using a solid base as a catalyst and an alcohol as a solvent. google.com While not strictly enzymatic, this highlights the core reaction that can be adapted for biocatalysis.

ParameterTypical Condition
EnzymeImmobilized Lipase (e.g., from Candida antarctica)
SubstratesMethoxyacetic acid ester, Hydroxylamine
SolventOrganic solvent (e.g., hexane, toluene) or biphasic system
Temperature30-60 °C
pHNeutral to slightly basic

Alternative Synthetic Pathways for N-Substituted Methoxyacetamides

Beyond enzymatic methods, a variety of alternative chemical pathways exist for the synthesis of N-substituted methoxyacetamides, including this compound. These methods often involve the activation of a carboxylic acid or its derivative followed by reaction with the appropriate hydroxylamine.

One common approach is the use of coupling agents . Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI), dicyclohexylcarbodiimide (B1669883) (DCC), and 1-propanephosphonic acid cyclic anhydride (T3P) are frequently employed to activate the carboxylic acid group of methoxyacetic acid. The activated intermediate, which can be an acyl-imidazole, an O-acylisourea, or a mixed anhydride, is then reacted in situ with N-hydroxylamine or a protected hydroxylamine derivative to form the desired hydroxamic acid. researchgate.net The use of such coupling agents often provides good yields and can be performed under mild conditions.

Another strategy involves the direct reaction of a more reactive carboxylic acid derivative, such as an acyl chloride or an ester , with hydroxylamine. For example, 2-methoxyacetyl chloride can be reacted with hydroxylamine hydrochloride in the presence of a base to neutralize the HCl formed during the reaction. Similarly, methyl or ethyl methoxyacetate (B1198184) can be reacted with hydroxylamine, often in the presence of a base like sodium hydroxide (B78521) or sodium methoxide, to drive the reaction towards the formation of the hydroxamic acid. google.com

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions. The application of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.

Finally, solid-phase synthesis methodologies have been developed for the preparation of hydroxamic acids. nih.gov In this approach, a hydroxylamine derivative is attached to a solid support (resin), and the methoxyacetyl group is subsequently introduced. Cleavage from the resin then yields the final this compound. This technique is particularly useful for the preparation of libraries of related compounds for screening purposes.

MethodActivating Agent/PrecursorKey Features
Coupling AgentsCDI, DCC, T3PMild conditions, good yields.
Acyl Halide2-Methoxyacetyl chlorideHigh reactivity, requires base.
Ester AminolysisMethyl/Ethyl methoxyacetateAtom-economical, often requires base and heat.
Microwave-AssistedVarious precursorsRapid reaction times.
Solid-Phase SynthesisResin-bound hydroxylamineSuitable for library synthesis.

Synthetic Route Optimization and Yield Enhancement in this compound Synthesis

Optimizing the synthetic route to this compound is crucial for improving reaction efficiency, increasing product yield, and ensuring high purity. Several factors can be systematically adjusted to achieve these goals.

Reaction Conditions: The choice of solvent, temperature, and reaction time are fundamental parameters to optimize. For instance, in the synthesis of acetohydroxamic acid, a patent describes controlling the reaction temperature at 80°C and the pressure at -0.03 MPa to achieve good results. google.com The solvent can influence the solubility of reactants and the stability of intermediates.

Catalyst Selection and Loading: In catalyzed reactions, the choice and amount of catalyst are critical. For base-catalyzed reactions involving hydroxylamine hydrochloride, the type of base (e.g., sodium hydroxide, sodium methoxide, triethylamine) and its stoichiometry can significantly impact the reaction rate and the formation of byproducts. google.comgoogle.com In syntheses using coupling agents, the efficiency of different agents can vary depending on the specific substrates.

Purification Methods: The optimization of the purification process is essential for obtaining a high-purity final product. Techniques such as recrystallization, column chromatography, and extraction must be tailored to the properties of this compound and any impurities present.

Process Intensification: The use of continuous flow reactors or microreactors can offer significant advantages over traditional batch processes. organic-chemistry.org These systems allow for precise control over reaction parameters, improved heat and mass transfer, and can lead to higher yields and purity. The continuous removal of the product from the reaction zone can also help to shift the equilibrium and prevent product degradation.

Optimization ParameterEffect on Synthesis
Temperature and PressureInfluences reaction rate and equilibrium position. google.com
Catalyst Choice and LoadingAffects reaction speed and selectivity. google.com
Solvent SystemImpacts solubility, stability, and reaction pathway.
Purification TechniqueDetermines final product purity.
Reactor Type (Batch vs. Flow)Affects control, safety, and scalability. organic-chemistry.org

Synthesis of Stereoisomers and Enantiomers of this compound

The synthesis of specific stereoisomers or enantiomers of this compound and its analogues is of significant interest, particularly in the context of pharmaceutical applications where biological activity is often stereospecific. While this compound itself is achiral, the introduction of stereocenters into the molecule, for example, by substitution on the methoxyacetyl or the N-hydroxy group, would necessitate stereoselective synthetic methods.

Chiral Pool Synthesis: One approach to obtaining enantiomerically pure products is to start from a chiral precursor that is already enantiopure. For example, a chiral methoxyacetic acid derivative or a chiral N-substituted hydroxylamine could be used as a starting material.

Asymmetric Catalysis: The use of chiral catalysts is a powerful strategy for inducing stereoselectivity. This can involve the use of chiral Lewis acids, chiral bases, or enzymes that can differentiate between enantiotopic faces or groups of a prochiral substrate. For instance, stereoselective reductive amination has been successfully employed to prepare specific stereoisomers of complex amine derivatives. nih.gov This principle could be adapted for the synthesis of chiral analogues of this compound.

Resolution: In cases where a racemic mixture is synthesized, resolution techniques can be employed to separate the enantiomers. This can involve the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. Chiral chromatography is another common method for separating enantiomers.

The development of stereoselective syntheses for analogues of this compound is an active area of research, driven by the need for enantiomerically pure compounds for biological evaluation.

Advanced Structural Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms.

¹H NMR spectroscopy would identify all unique proton environments in N-Hydroxy-2-methoxyacetamide. The analysis would focus on chemical shift (δ), integration, and signal splitting (multiplicity).

Expected Signals: For this compound (CH₃OCH₂C(=O)NHOH), one would anticipate signals for the methoxy (B1213986) protons (CH₃O-), the methylene (B1212753) protons (-OCH₂-), and the two exchangeable protons on the nitrogen and oxygen atoms of the hydroxamic acid moiety (-NHOH).

Data Interpretation: The integration of these signals would correspond to the number of protons in each environment (3H, 2H, 1H, and 1H, respectively). The chemical shifts would indicate the electronic environment; for instance, the methylene protons adjacent to the carbonyl and methoxy groups would be significantly deshielded, appearing downfield. The multiplicity would reveal adjacent, non-equivalent protons.

¹³C NMR spectroscopy detects the carbon atoms in the molecule, providing information about the number of unique carbon environments and their nature (e.g., carbonyl, alkyl).

Expected Signals: Three distinct carbon signals would be expected: one for the methoxy carbon (CH₃O-), one for the methylene carbon (-CH₂-), and one for the carbonyl carbon (C=O).

Data Interpretation: The chemical shift of the carbonyl carbon would be the most downfield (typically >160 ppm), confirming the presence of the amide group. The shifts of the methoxy and methylene carbons would appear in the aliphatic region of the spectrum.

2D NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, it would primarily confirm the coupling between the -NH and -OH protons of the hydroxamic acid, if any, although this is often solvent-dependent.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link the ¹H signals of the methoxy and methylene groups to their corresponding ¹³C signals.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key Absorptions: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and O-H stretching of the hydroxamic acid group (typically broad bands in the 3400-3200 cm⁻¹ region), a strong C=O (amide I) stretching vibration (around 1680-1640 cm⁻¹), and C-O stretching vibrations for the methoxy group (around 1100 cm⁻¹).

Functional Group Expected Absorption Range (cm⁻¹)
O-H Stretch (Hydroxy)3400 - 3200 (Broad)
N-H Stretch (Amide)3400 - 3200 (Broad)
C=O Stretch (Amide I)1680 - 1640 (Strong)
C-O Stretch (Methoxy)1150 - 1085

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of fragmentation patterns.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would determine the exact mass of the molecular ion [M]⁺ or a pseudomolecular ion like [M+H]⁺ or [M+Na]⁺, which would confirm the elemental formula (C₃H₇NO₃).

Fragmentation: The molecule would likely fragment in predictable ways upon ionization. Common fragmentation pathways would include the loss of the methoxy group (•OCH₃), the cleavage of the C-C bond alpha to the carbonyl, or the loss of the hydroxyamino group (•NHOH), leading to characteristic fragment ions that would further support the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

If this compound can be synthesized and grown as a single crystal, X-ray crystallography could provide an unambiguous three-dimensional model of its solid-state structure. This technique would determine precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. This method is considered the gold standard for structural determination when applicable.

Chromatographic Techniques for Purity Assessment and Separation

In the analysis and purification of synthesized chemical entities, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for assessing purity and isolating the target compound from reaction mixtures and byproducts. However, a review of the available scientific literature indicates a notable lack of specific, detailed research findings on the application of these chromatographic methods for the compound This compound .

While HPLC and GC are standard methods for the analysis of a wide array of acetamide (B32628) derivatives, documented experimental conditions including stationary phases, mobile phases, flow rates, and detection methods specifically tailored for This compound are not present in the reviewed literature. The development of such methods would be a critical step in enabling robust quality control and facilitating further pharmacological and toxicological studies of this compound.

For the purpose of future research, the development of a validated HPLC method would likely involve reverse-phase chromatography, given the polar nature of the N-hydroxy and amide functionalities. A C18 or a more polar-embedded stationary phase could be suitable. The mobile phase would likely consist of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol, with potential additives like formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency for mass spectrometric detection.

Similarly, a GC method for This compound would likely require derivatization of the polar N-hydroxy group to increase volatility and thermal stability. Silylation is a common derivatization technique for hydroxylamines. The choice of column would depend on the volatility of the derivatized compound, with a non-polar or medium-polarity column being a probable starting point.

Molecular Interactions and Biochemical Mechanism Studies of N Hydroxy 2 Methoxyacetamide

Enzyme Inhibition Profiles and Mechanisms

The interaction of N-Hydroxy-2-methoxyacetamide and its related chemical structures with various enzymes is a key area of biochemical research. These interactions can lead to the inhibition of enzyme activity, which forms the basis for potential therapeutic applications. The following sections detail the inhibition profiles and mechanisms against several key enzyme targets.

Sepiapterin (B94604) Reductase (SPR) Inhibition by this compound Analogues

Sepiapterin reductase (SPR) is the terminal enzyme in the de novo biosynthesis pathway of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several key enzymes. Inhibiting SPR can reduce the excessive production of BH4, which is implicated in chronic pain conditions.

A potent analogue, N-(2-(5-hydroxy-2-methyl-1H-indol-3-yl) ethyl)-2-methoxyacetamide, designated as SPRi3, was specifically designed based on the high-resolution crystal structure of N-acetylserotonin (NAS) bound to SPR. nih.gov SPRi3 features key structural differences from NAS, including an additional methyl group on the indole (B1671886) scaffold and a methoxyacetamide side chain, which contribute to its inhibitory activity. nih.gov The inhibition of SPR is considered a promising analgesic strategy for inflammatory joint pain. researchgate.net Studies in mouse models of collagen antibody-induced arthritis (CAIA) have shown that SPR inhibition significantly attenuates heat-induced hyperalgesia and mechanical allodynia without affecting the signs of inflammation itself. researchgate.net A key biomarker for monitoring the engagement of SPR inhibitors is the level of sepiapterin in urine, which increases upon SPR inhibition. researchgate.net

Acetylcholinesterase (AChE) and Cholinesterase Inhibition by Related Amides

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a primary strategy for the management of Alzheimer's disease. nih.gov Various amide and hydroxamic acid derivatives have demonstrated significant inhibitory activity against these cholinesterases.

Studies on hydroxyl amides derived from natural products have shown potent AChE inhibition. For instance, some gallic acid derivatives with a (CH2)2OH group in their structure were found to be highly active, suggesting this moiety may be a key structural requirement for AChE inhibition. epa.gov Similarly, N-trans-caffeoyldopamine and N-trans-feruloyldopamine, which are amide-linked derivatives of hydroxycinnamic acids, showed a significant increase in AChE inhibition compared to their parent acids, with N-trans-feruloyldopamine being particularly potent. sigmaaldrich.com

Halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) and their esters have been evaluated for both AChE and BuChE inhibition. These compounds generally showed moderate, mixed-type inhibition of AChE and were often more effective against AChE than BuChE. In another study, a series of amides and thiazolidine-4-ones synthesized from acetophenone (B1666503) demonstrated highly effective inhibition against both AChE and BChE, with inhibition constants (Ki) in the nanomolar range. nih.gov

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) by Related Amides
Compound ClassTarget EnzymeInhibition MetricValueReference
N-trans-feruloyldopamineAChEIC₅₀8.52 µM sigmaaldrich.com
2-Hydroxy-N-phenylbenzamidesAChEIC₅₀33.1 - 85.8 µM
2-Hydroxy-N-phenylbenzamidesBChEIC₅₀53.5 - 228.4 µM
Acetophenone-based amidesAChEKᵢ1.40 - 12.86 nM nih.gov
Acetophenone-based amidesBChEKᵢ9.82 - 52.77 nM nih.gov

Cyclooxygenase (COX) Enzyme Inhibition by Methoxyacetamide Derivatives

Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are central to the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov While COX-1 is typically involved in cytoprotection, COX-2 is inducible and plays a major role in inflammation. nih.gov Selective inhibition of COX-2 is a key goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.govnih.gov

Derivatives of methoxyacetamide and related amides have been investigated as COX inhibitors. The strategy often involves attaching an amide-containing moiety to a known non-steroidal anti-inflammatory drug (NSAID) nucleus to confer COX-2 selectivity. nih.gov For example, amide derivatives of meclofenamic acid have been explored for this purpose. nih.gov

In vitro studies on various isoxazole (B147169) derivatives, which can be considered structural relatives, have shown selective and potent inhibition of the COX-2 enzyme. nih.gov For instance, certain synthesized isoxazole compounds displayed IC₅₀ values for COX-2 in the sub-micromolar range, demonstrating significant selectivity over the COX-1 isoform. nih.gov The binding of these inhibitors within the cyclooxygenase channel often involves interactions with key residues like Tyr-385 and Ser-530. nih.gov

In Vitro COX-2 Inhibition by Related Derivatives
Compound IDCompound ClassTarget EnzymeIC₅₀ (µM)Reference
C6Isoxazole DerivativeCOX-20.55 ± 0.03 nih.gov
C5Isoxazole DerivativeCOX-20.85 ± 0.04 nih.gov
C3Isoxazole DerivativeCOX-20.93 ± 0.01 nih.gov

Antimicrobial Targets: MurB Enzyme and 14α-Lanosterol Demethylase Inhibition

The machinery of microbial cell wall and cell membrane synthesis provides essential targets for the development of new antimicrobial agents.

MurB Enzyme Inhibition: The Mur enzymes (MurA-MurF) are critical for the cytoplasmic biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. nih.gov The enzyme UDP-N-acetylenolpyruvylglucosamine reductase, or MurB, catalyzes the NADPH-dependent reduction of UDP-N-acetylglucosamine-enolpyruvate to form UDP-N-acetylmuramic acid (UNAM). nih.gov Inhibiting this step is a promising strategy for developing novel antibiotics. Research has identified that acetamide-containing compounds can act as MurB inhibitors. Specifically, 5-substituted tetrazol-2-yl acetamides have been shown to inhibit MurB in the low micromolar range. nih.gov Additionally, 4-thiazolidinone (B1220212) compounds have been designed as inhibitors of the MurB enzyme. nih.gov

14α-Lanosterol Demethylase Inhibition: Lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51), is a vital enzyme in the biosynthesis of ergosterol (B1671047), a key component of fungal cell membranes. It catalyzes the removal of the C-14α-methyl group from lanosterol. Inhibition of CYP51 is the mechanism of action for azole antifungal drugs. To combat azole resistance, novel strategies are being explored, including the development of dual inhibitors that target both CYP51 and another fungal enzyme, histone deacetylase (HDAC). This dual-inhibition strategy has been shown to be effective against azole-resistant candidiasis by blocking ergosterol biosynthesis and inhibiting HDAC activity simultaneously.

Exploration of Other Potential Enzyme Targets

Research into the bioactivity of this compound and its analogues has revealed interactions with other enzyme systems beyond those previously discussed.

Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes. A compound structurally related to this compound, N-hydroxy-2-[(4-methoxybenzene)sulfonamido]acetamide, has been shown to inhibit Carbonic Anhydrase I with a Ki of 29 nM. Furthermore, certain acetophenone-based amides have demonstrated potent inhibition of human carbonic anhydrase isoforms I and II (hCA I and hCA II) with Ki values ranging from 23.76 to 136.64 nM. nih.gov

Matrix Metalloproteinases (MMPs): The same N-hydroxy-2-[(4-methoxybenzene)sulfonamido]acetamide that inhibits carbonic anhydrase also shows inhibitory activity against Stromelysin-1 (MMP-3), a matrix metalloproteinase, with a Ki of 4400 nM.

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in gene expression. N-hydroxy-2-arylisoindoline-4-carboxamides, which share the N-hydroxy-carboxamide functional group, have been identified as potent and selective inhibitors of HDAC11.

Ligand-Receptor Binding and Allosteric Modulation

While direct studies on the ligand-receptor binding of this compound are limited, research on structurally related molecules provides insight into potential interactions. The presence of hydroxyl and amide groups allows for the formation of hydrogen bonds, which are critical for ligand-receptor recognition. epa.gov

Studies on the hydroxycarboxylic acid receptor 2 (HCAR2), a G-protein-coupled receptor (GPCR), show that ligands bind in a deeply buried pocket, forming key interactions such as salt bridges and hydrogen bonds with specific amino acid residues. For opioid receptors, the presence of a 3-hydroxy group on epoxymorphinan derivatives was found to be crucial for maintaining high binding affinity for mu, kappa, and delta opioid receptors.

Furthermore, the concept of allosteric modulation, where a compound binds to a site on a receptor distinct from the primary (orthosteric) site to modulate the receptor's response to the endogenous ligand, is a significant area of pharmacology. Certain small molecules have been identified as positive allosteric modulators (PAMs) of the μ-opioid receptor, enhancing the receptor's response to opioids. While this compound itself has not been identified as an allosteric modulator, its structural features suggest a potential for such interactions, which could modulate receptor activity and influence cellular signaling pathways. epa.gov

Metal Chelation Properties of the N-Hydroxyamide Moiety

The N-hydroxyamide functional group, also known as the hydroxamic acid moiety (-CONHOH), is a key structural feature of this compound and is well-recognized for its ability to chelate metal ions. nih.govacs.org This property is fundamental to many of the biological activities observed in compounds containing this group. nih.govacs.org Hydroxamic acids are particularly effective at binding to metalloenzymes, which are enzymes that contain a metal ion cofactor essential for their catalytic activity. acs.org

The chelation typically occurs through the two oxygen atoms of the hydroxamic acid group, which act as a bidentate ligand, coordinating with the metal ion in the enzyme's active site. acs.org This is a primary mechanism by which hydroxamic acid derivatives function as inhibitors of various metalloproteases, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which often contain a zinc (Zn²⁺) ion in their active site. acs.org The ability of the hydroxamate group to coordinate the zinc cation in a bidentate fashion is a critical aspect of its inhibitory action. acs.org

Beyond zinc, the N-hydroxyamide moiety can form stable complexes with other hard metal ions, such as ferric iron (Fe³⁺), aluminum (Al³⁺), and gallium (Ga³⁺). nih.gov This broad chelating ability has led to the investigation of hydroxamic acid-containing compounds for various therapeutic purposes related to metal overload. nih.gov The effectiveness of chelation can be enhanced by incorporating the hydroxamic acid into a larger molecular structure designed to increase binding affinity and selectivity for specific metal ions. nih.gov

Modulation of Biochemical Pathways and Cellular Processes (excluding clinical outcomes)

Tetrahydrobiopterin (BH4) is an essential enzyme cofactor required for the synthesis of several key neurotransmitters, including serotonin (B10506) and dopamine, as well as for the production of nitric oxide. wikipedia.org The biosynthesis of BH4 is a multi-step enzymatic process, with GTP cyclohydrolase I (GCH1) being the rate-limiting enzyme and sepiapterin reductase (SPR) catalyzing the final steps. acs.orgwikipedia.org

Direct evidence linking this compound to BH4 synthesis is not extensively documented; however, the "2-methoxyacetamide" structural motif is a key component of a specifically designed, potent inhibitor of sepiapterin reductase (SPR). acs.org Researchers developed the compound N-(2-(5-hydroxy-2-methyl-1H-indol-3-yl) ethyl)-2-methoxyacetamide, designated SPRi3, based on the crystal structure of SPR. acs.org The design of this molecule highlights the importance of the 2-methoxyacetamide (B107977) group for interaction with the enzyme.

Inhibition of SPR disrupts the de novo synthesis of BH4. acs.orgwikipedia.org When SPR is inhibited, its substrate, sepiapterin, can accumulate, serving as a reliable biomarker for the enzyme's inhibition. acs.orgsrce.hr By blocking this pathway, compounds containing the 2-methoxyacetamide moiety, like SPRi3, can effectively reduce the levels of BH4. wikipedia.orgsrce.hr This targeted inhibition demonstrates that the 2-methoxyacetamide scaffold can be a critical component for modulating the BH4 biochemical pathway.

Table 1: Key Enzymes in the Tetrahydrobiopterin (BH4) Biosynthesis Pathway

Enzyme Abbreviation Role in Pathway
Guanosine triphosphate cyclohydrolase I GTPCH / GCH1 Catalyzes the first and rate-limiting step, converting GTP. wikipedia.orgnih.gov
6-pyruvoyltetrahydropterin synthase PTPS Catalyzes the second step in the de novo pathway. nih.gov
Sepiapterin Reductase SPR Catalyzes the final reduction steps to produce BH4. acs.org

The use of this compound or its derivatives specifically as a tool to induce oxidative stress in research settings is not supported by the available scientific literature. In contrast, studies on various hydroxamic acid derivatives consistently report significant antioxidant, radical scavenging, and metal-chelating properties. nih.govnih.gov

Research has shown that hydroxamic acids can act as potent inhibitors of lipid peroxidation and demonstrate exceptional antiradical activities, in some cases exceeding that of standard antioxidants like butylated hydroxyanisole (BHA). nih.gov This antioxidant capacity is often attributed to their ability to chelate metal ions like Fe²⁺, which can catalyze the formation of reactive oxygen species (ROS), and to directly scavenge free radicals. nih.gov While some compounds, such as hydroxycinnamic acids, may exhibit pro-oxidant effects in specific testing systems, the general class of hydroxamic acids is more commonly characterized by its protective, antioxidant effects. nih.govnih.gov Therefore, based on current evidence, these compounds are investigated for their ability to ameliorate, rather than induce, oxidative stress.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies investigate how modifying the chemical structure of a compound affects its biological activity. For derivatives of this compound, the primary functional groups available for modification are the N-hydroxyamide head, the methoxy (B1213986) group, and the acetyl backbone.

The N-hydroxyamide group is a critical pharmacophore, and its replacement or transformation typically leads to a decrease or loss of activity, particularly in its function as a metalloenzyme inhibitor. nih.gov Its ability to chelate metal ions is central to its biological action. acs.org

Modifications to other parts of the molecule can fine-tune activity and selectivity. For instance, in studies of related hydroxamic acid-based inhibitors, the attachment of hydrophobic groups to the main scaffold can lead to an increase in activity. nih.gov The introduction of different substituents on aromatic rings, if added to the this compound backbone, can modulate properties like potency, selectivity, and solubility through various interactions such as hydrogen bonding and van der Waals forces. cas.org For example, in a series of N-substituted benzimidazole (B57391) carboxamides, the number and position of methoxy and hydroxy groups on a phenyl ring significantly influenced their biological activity. nih.gov The design of the highly specific SPR inhibitor, SPRi3, which contains a 2-methoxyacetamide moiety, demonstrates that complex substitutions at the amide nitrogen can lead to highly potent and selective enzyme inhibitors. acs.org

Table 2: General SAR Principles for Hydroxamic Acid Derivatives

Molecular Modification General Effect on Activity Rationale / Example
Removal of N-hydroxy group Decrease or loss of activity The hydroxamate is often the key metal-binding pharmacophore. nih.gov
Addition of hydrophobic groups Can increase activity May improve binding to hydrophobic pockets in the target enzyme. nih.gov
Substitution on aromatic rings Modulates potency and selectivity Electron-withdrawing or donating groups alter electronic properties and binding interactions. cas.org

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. While this compound itself is achiral, its derivatives can easily be made chiral by introducing substituents that create a stereocenter. For such chiral derivatives, the specific stereoisomer (e.g., enantiomer or diastereomer) can have a profound impact on molecular interactions.

Different stereoisomers of a drug can exhibit significant differences in potency, target binding, and metabolic stability. This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each stereoisomer. In some cases, only one specific isomer shows significant biological activity. For example, in a study of acivicin (B1666538) derivatives, only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that their uptake and/or target binding is highly stereoselective.

Furthermore, issues related to chirality can be a significant consideration in drug development. A series of N-hydroxy-α-phenylsulfonylacetamide derivatives, which are chiral, were noted to have "chirality issues" as a drawback, which prompted the development of new, non-chiral analogs to circumvent these problems. nih.gov This underscores that if derivatives of this compound are synthesized with chiral centers, controlling and evaluating the stereochemistry would be critical for understanding their molecular interactions and biological function.

Investigation of Selectivity and Specificity in Molecular Targeting

HDACs are a family of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. wikipedia.orgnih.gov Humans have 18 identified HDACs, which are grouped into four classes based on their structure and function (Class I, IIa, IIb, and IV are zinc-dependent, while Class III are NAD+-dependent). nih.govgoogle.com The hydroxamic acid moiety (-CONHOH) of this compound is a classic zinc-binding group, which allows it to chelate the zinc ion (Zn²⁺) in the active site of these enzymes, thereby inhibiting their function. mdpi.compnas.org

The selectivity of hydroxamate-based inhibitors is largely governed by the chemical structure of the "linker" and "capping group" that are attached to the zinc-binding hydroxamate. mdpi.compnas.org These parts of the molecule interact with residues lining the catalytic tunnel of the HDAC active site. In this compound, the 2-methoxyacetyl portion serves as a very simple linker and cap. The degree to which this small and relatively simple structure can confer selectivity for one HDAC isoform over others is a key area of investigation.

Research into more complex hydroxamate-based inhibitors demonstrates that achieving high selectivity is a significant challenge. Many simple hydroxamates exhibit "pan-inhibitor" characteristics, meaning they inhibit multiple HDAC isoforms with similar potency. pnas.org However, subtle structural differences between the active sites of HDAC isoforms can be exploited. For instance, the active site of HDAC6 is known to be wider and more accessible than the channels of Class I HDACs like HDAC1, HDAC2, and HDAC3. researchgate.net This allows molecules with bulkier capping groups to selectively bind to HDAC6. pnas.orgnih.gov Given the small size of its methoxy group, this compound would not be expected to exploit these larger pockets and may exhibit broader inhibitory activity across different isoforms.

Studies comparing various hydroxamate inhibitors reveal that off-target inhibition is a common characteristic. For example, in the development of selective HDAC6 inhibitors, HDAC10 has been identified as a frequent and primary off-target. nih.gov This underscores the importance of profiling inhibitors against a wide panel of enzymes to understand their complete interaction landscape.

The table below presents hypothetical inhibitory concentration (IC₅₀) data for this compound, based on the known activities of structurally similar simple hydroxamate inhibitors. This data illustrates how selectivity is quantified. A lower IC₅₀ value indicates greater potency. The selectivity for a specific isoform (e.g., HDAC6) over another (e.g., HDAC1) is calculated as the ratio of their IC₅₀ values.

Table 1: Illustrative Inhibitory Activity of this compound Across HDAC Isoforms

Target Enzyme IC₅₀ (nM) Selectivity Ratio (vs. HDAC1)
Class I
HDAC1 85 1.0
HDAC2 95 0.9
HDAC3 110 0.8
Class IIa
HDAC4 >10,000 <0.01
HDAC5 >10,000 <0.01
Class IIb
HDAC6 45 1.9
HDAC10 150 0.6

This table is for illustrative purposes and based on the general activity profiles of simple hydroxamate-based HDAC inhibitors.

Detailed biochemical assays are required to empirically determine these values. Such studies would involve incubating purified recombinant human HDAC enzymes with varying concentrations of this compound and measuring the residual enzyme activity. The results would reveal the compound's specific inhibitory profile and its potential as a selective or pan-HDAC inhibitor. The structural basis for any observed selectivity would then be explored through techniques like X-ray crystallography of the inhibitor bound to the HDAC enzyme, revealing the precise molecular interactions responsible for binding affinity and specificity. pnas.orgnih.gov

Computational and Theoretical Chemistry of N Hydroxy 2 Methoxyacetamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular properties of N-Hydroxy-2-methoxyacetamide. scispace.com While specific studies on this exact molecule are not extensively documented, data from analogous compounds like 2-hydroxy-N-m-tolyl-acetamide and other acetamide (B32628) derivatives provide a strong basis for predicting its behavior. These calculations can elucidate the molecule's electronic characteristics and conformational preferences.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is key to its reactivity and interactions. Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding its chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

Property Predicted Value/Description Significance
HOMO Energy Relatively high Indicates susceptibility to electrophilic attack.
LUMO Energy Relatively low Indicates ability to accept electrons.
HOMO-LUMO Gap Moderate Suggests a balance of stability and reactivity.

| Dipole Moment | Non-zero | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

This table presents predicted values based on the analysis of structurally similar compounds and general principles of quantum chemistry.

Conformational Analysis and Energy Minimization

The flexibility of the acetamide backbone allows this compound to exist in various conformations. Conformational analysis aims to identify the most stable three-dimensional structures by calculating the potential energy surface. Methods like DFT are used to optimize the geometry and find the global energy minimum, which corresponds to the most populated conformation. documentsdelivered.com

Molecular Dynamics (MD) Simulations of this compound in Biological Systems

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. bas.bg These simulations can provide a detailed view of how this compound behaves in a biological environment, such as in aqueous solution or near a protein. nih.govuark.edu By simulating the interactions between the compound and its surroundings, MD can reveal information about its solvation, conformational changes, and potential binding to biological targets. bas.bgmpg.de

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a small molecule like this compound might interact with a protein target.

Prediction of Binding Modes and Affinities

Docking algorithms can predict the binding mode of this compound within the active site of a protein. This involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their predicted binding affinity. The resulting docked poses can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex.

For instance, based on the activity of related compounds, a potential target for this compound could be fatty acid amide hydrolase (FAAH). A molecular docking study would place the compound into the FAAH active site to predict how it might bind and inhibit the enzyme.

Table 2: Hypothetical Key Interactions of this compound with a Protein Target (e.g., FAAH)

Interaction Type Potential Interacting Residues in Active Site
Hydrogen Bonding Ser, Thr, Tyr
Hydrophobic Interactions Leu, Val, Ile

| Polar Interactions | Asn, Gln |

This table is a hypothetical representation of potential interactions based on the functional groups of this compound and typical active site residues.

Elucidation of Enzyme Inhibition Mechanisms at the Molecular Level

By providing a detailed three-dimensional model of the protein-ligand complex, molecular docking can help to elucidate the mechanism of enzyme inhibition. For example, if this compound is predicted to bind in a way that blocks the access of the natural substrate to the catalytic residues of an enzyme, this would suggest a competitive inhibition mechanism. The specific interactions identified in the docking pose can also guide the design of more potent and selective inhibitors.

Pharmacophore Modeling for this compound Analogues

Pharmacophore modeling is a cornerstone of modern drug discovery, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For analogues of this compound, this approach is instrumental in designing new compounds with desired biological activities, such as enzyme inhibition.

A pharmacophore model for this compound analogues would typically be developed based on a set of known active compounds. The process involves aligning these molecules and identifying common chemical features that are critical for their interaction with a biological target. These features often include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

While specific pharmacophore models for this compound analogues are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related hydroxamic acids. For instance, pharmacophore models developed for other hydroxamic acid-based inhibitors, such as histone deacetylase (HDAC) inhibitors, often highlight the importance of the hydroxamic acid moiety as a key zinc-binding group. This group typically provides a hydrogen bond donor and a hydrogen bond acceptor feature.

A hypothetical pharmacophore model for a this compound analogue targeting a specific enzyme could possess the features outlined in the table below.

Pharmacophoric FeatureDescriptionPotential Role in Binding
Hydrogen Bond Acceptor (A)An atom or group of atoms that can accept a hydrogen bond.The carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid group can act as hydrogen bond acceptors, interacting with donor groups in the target's active site.
Hydrogen Bond Donor (D)An atom or group of atoms that can donate a hydrogen in a hydrogen bond.The hydroxyl hydrogen of the hydroxamic acid group is a crucial hydrogen bond donor.
Hydrophobic Feature (H)A non-polar region of the molecule.The methoxy (B1213986) group and the ethyl backbone can contribute to hydrophobic interactions within the binding pocket of the target protein.
Aromatic Ring (R)A planar, cyclic, conjugated system.While this compound itself lacks an aromatic ring, analogues often incorporate phenyl or other aromatic groups to enhance binding through pi-stacking interactions. researchgate.net

The development of such a model would allow for the virtual screening of large chemical libraries to identify novel scaffolds that match the pharmacophoric requirements, a strategy known as scaffold hopping. nih.gov This can lead to the discovery of new lead compounds with potentially improved properties.

In Silico Prediction of Reactivity and Stability

In silico methods are powerful tools for predicting the reactivity and stability of chemical compounds, providing insights that can guide synthesis and formulation efforts. For this compound, computational analysis can help to understand its potential degradation pathways and its reactivity towards various chemical environments.

The reactivity of this compound is largely dictated by the hydroxamic acid functional group. This group is known to be susceptible to hydrolysis, which would lead to the formation of hydroxylamine (B1172632) and methoxyacetic acid. Computational studies can model the transition states of such reactions to predict the activation energy and, consequently, the rate of degradation under different pH conditions.

Furthermore, the N-hydroxy group can undergo oxidation. Studies on related N-hydroxy-N-(2-oxoalkyl)amides have shown that the presence of a base can lead to cyclization reactions, with the N-hydroxy group playing a key role. researchgate.net For this compound, in silico calculations of properties such as bond dissociation energies and ionization potentials can help to assess its susceptibility to oxidative processes.

The stability of the molecule can also be assessed by calculating its total energy and heats of formation using quantum mechanical methods. These calculations can be performed for the parent molecule and its potential degradation products to determine the thermodynamic favorability of different decomposition pathways.

Below is a table summarizing key computational predictions related to the reactivity and stability of this compound.

Predicted PropertyComputational MethodSignificance
Aqueous Solvation EnergyDensity Functional Theory (DFT) with a continuum solvation modelPredicts the compound's solubility in water, a key factor for its biological availability and formulation.
Bond Dissociation Energy (N-OH)DFT or other high-level ab initio methodsIndicates the energy required to break the N-OH bond, providing a measure of the molecule's susceptibility to radical-mediated degradation.
pKa of the N-OH protonDFT calculations combined with thermodynamic cyclesPredicts the acidity of the hydroxamic acid group, which influences its ionization state and ability to chelate metal ions at physiological pH.
Hydrolytic Degradation RateTransition state theory combined with quantum mechanical calculationsEstimates the half-life of the compound in aqueous solution, which is crucial for assessing its shelf-life and in vivo stability.

These in silico predictions, when combined with experimental data, provide a comprehensive understanding of the chemical behavior of this compound, facilitating its development and application in various scientific fields.

Design, Synthesis, and Evaluation of N Hydroxy 2 Methoxyacetamide Derivatives and Analogues

Synthetic Strategies for Derivatization at the N-Hydroxy Group

The N-hydroxy group of N-Hydroxy-2-methoxyacetamide is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives with altered properties. Common derivatization strategies focus on alkylation and acylation to introduce new functional groups.

Alkylation: The introduction of alkyl groups at the N-hydroxy position to form N-alkoxy-2-methoxyacetamide derivatives can modulate the compound's lipophilicity, steric profile, and metabolic stability. Standard alkylation procedures can be employed, utilizing alkyl halides or sulfates in the presence of a suitable base. The choice of base is critical to deprotonate the hydroxylamine (B1172632) without causing unwanted side reactions. For instance, in the synthesis of N-alkoxyindoles, bases like sodium tert-pentoxide have been effectively used. wikipedia.org

Acylation: Acylation of the N-hydroxy group can introduce a variety of acyl moieties, including those bearing reporter groups or reactive handles for further conjugation. Acyl chlorides or anhydrides are common acylating agents. These reactions are typically performed in the presence of a non-nucleophilic base to neutralize the acid byproduct. In the context of peptide synthesis, selective N-acylation has been achieved using pre-formed Fmoc amino acid chlorides. rsc.org

Modifications of the 2-Methoxyacetamide (B107977) Chain

Alterations to the 2-methoxyacetamide backbone are crucial for exploring the structure-activity relationships of these derivatives. Modifications can include chain homologation, introduction of conformational constraints, and substitution at various positions.

Chain Homologation and Variation: The length and composition of the acetamide (B32628) side chain can be varied to optimize interactions with biological targets. This can be achieved by starting with different α-substituted carboxylic acids in the initial synthesis. For instance, replacing the methoxy (B1213986) group with other alkoxy groups or bioisosteric replacements can fine-tune the electronic and steric properties of the molecule.

Introduction of Cyclic and Aromatic Moieties: Incorporating cyclic or aromatic structures into the 2-methoxyacetamide chain can introduce conformational rigidity and provide additional vectors for interaction with target proteins. This is exemplified by the synthesis of N-hydroxy-2-(methoxyphenyl)acetamide derivatives, where a phenyl ring is attached to the α-carbon. ontosight.aiontosight.ai The synthesis of such compounds typically involves the reaction of a substituted aniline (B41778) with an appropriate chloroacetic acid derivative, followed by formation of the hydroxamic acid. ontosight.ai

Table 1: Examples of Modified 2-Methoxyacetamide Chains

Compound NameKey ModificationSynthetic Precursor Example
N-Hydroxy-2-(2-methoxyphenyl)acetamideIncorporation of a 2-methoxyphenyl group2-Methoxyaniline
N-Hydroxy-2-(4-methoxyphenyl)acetamideIncorporation of a 4-methoxyphenyl (B3050149) group4-Methoxyaniline
N-Hydroxy-2-phenoxyacetamideReplacement of methoxy with a phenoxy groupPhenoxyacetic acid

Incorporation into Hybrid Molecules and Conjugates

The functional groups of this compound derivatives can be leveraged for their incorporation into larger molecular architectures, such as hybrid molecules and bioconjugates. This strategy is often employed to combine the properties of the core molecule with those of another moiety, such as a targeting ligand or a reporter group.

Conjugation to Biomolecules: The carboxylic acid or amine functionalities that can be introduced through derivatization provide convenient handles for conjugation to biomolecules like peptides, antibodies, or oligonucleotides. Standard bioconjugation techniques, such as amide bond formation using coupling reagents like N,N'-diisopropylcarbodiimide (DIPC), can be employed. nih.gov

Attachment of Reporter Groups: For applications in molecular imaging and diagnostics, derivatives can be conjugated to reporter groups such as fluorophores or radiolabels. For example, the development of fluorinated derivatives of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors for Positron Emission Tomography (PET) imaging highlights a relevant strategy. nih.gov A similar approach could be envisioned for this compound derivatives, where a fluorine-18 (B77423) labeled moiety is introduced for PET applications. nih.govnih.gov Biotinylation is another common strategy to enable detection and purification using avidin (B1170675) or streptavidin systems.

Evaluation of Derivatives for Enhanced Molecular Probe Characteristics

The rational design of this compound derivatives is guided by the desired characteristics for their application as molecular probes. Key properties that are evaluated include binding affinity and selectivity for the target, as well as appropriate physicochemical properties for the intended environment (e.g., cell permeability, solubility).

Target Binding and Selectivity: For probes targeting specific enzymes, such as histone deacetylases (HDACs), in vitro assays are used to determine the inhibitory concentration (IC50) and selectivity against a panel of related enzymes. ontosight.aiontosight.ai Hydroxamic acids are known to be potent zinc-chelating groups, which is a key feature for the inhibition of zinc-dependent enzymes like HDACs and MMPs. ontosight.aiontosight.ainih.gov

Physicochemical Properties: The lipophilicity, solubility, and stability of the derivatives are critical for their performance as molecular probes. The octanol-water partition coefficient (LogP) is a common measure of lipophilicity and can be tuned through the introduction or removal of polar and nonpolar functional groups. nih.gov For cell-based assays or in vivo applications, cell permeability is a crucial factor.

Imaging Properties: For derivatives designed as imaging agents, their performance is evaluated based on their ability to accumulate at the target site and provide a detectable signal. In the case of PET imaging, this involves assessing the biodistribution of the radiolabeled probe in animal models to determine target-specific uptake versus background signal. nih.gov

Table 2: Key Evaluation Parameters for Molecular Probes

ParameterDescriptionExample Application
IC50 Concentration of the derivative required to inhibit 50% of the target enzyme's activity.Evaluation of HDAC inhibitors.
Selectivity The ratio of binding affinity for the intended target versus off-targets.Assessing specificity of an enzyme inhibitor.
LogP A measure of the compound's lipophilicity, influencing solubility and cell permeability.Optimizing drug-likeness and biodistribution.
Biodistribution The in vivo distribution and accumulation of the probe in various tissues and organs.Characterizing PET imaging agents.

Combinatorial Chemistry Approaches for this compound Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of this compound derivatives, enabling the efficient exploration of chemical space to identify compounds with desired properties.

Solid-Phase Synthesis: Solid-phase synthesis is particularly well-suited for the construction of combinatorial libraries. rsc.orgnih.gov In this approach, the starting material is attached to a solid support (e.g., resin beads), and reagents are added in solution. Excess reagents and byproducts are easily removed by washing, simplifying the purification process. The synthesis of hydroxamic acid derivatives on solid support has been well-established, often involving the immobilization of hydroxylamine. nih.gov

Split-and-Pool Synthesis: The split-and-pool method is a highly efficient strategy for generating large and diverse combinatorial libraries. wikipedia.orgfigshare.comnih.govresearchgate.net In this technique, the solid support beads are divided into multiple portions, each of which is reacted with a different building block. The beads are then pooled, mixed, and re-divided for the next reaction cycle. This process allows for the exponential generation of a vast number of unique compounds on individual beads. figshare.com

Library Design: A combinatorial library of this compound derivatives could be designed by systematically varying the substituents at both the N-hydroxy position and on the 2-methoxyacetamide chain. For example, a library could be constructed by reacting a resin-bound this compound core with a diverse set of alkylating and acylating agents, as well as by utilizing a variety of α-substituted carboxylic acid building blocks in the initial synthesis.

Future Research Directions and Unexplored Avenues for N Hydroxy 2 Methoxyacetamide

Exploration of Novel Biochemical Targets and Pathways

The hydroxamic acid moiety is a well-established pharmacophore known for its ability to chelate metal ions, particularly zinc, within the active sites of metalloenzymes. unimi.itacs.org This property has been successfully exploited in the development of inhibitors for enzymes like histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and urease. nih.govnih.govresearchgate.net For N-Hydroxy-2-methoxyacetamide, future research should systematically explore its inhibitory potential against a wide array of metalloenzymes beyond the classical targets.

A significant research avenue lies in the investigation of less-explored zinc-containing enzymes, such as peptide deformylases, which are essential in bacteria, and carbonic anhydrases, which are implicated in various physiological processes. unimi.itresearchgate.net Furthermore, the interaction of this compound with other metalloenzymes, including those containing iron, copper, or nickel, warrants investigation. nih.govnih.gov Computational docking studies could serve as an initial screening method to predict binding affinities and guide experimental assays. nih.gov The unique 2-methoxyacetamide (B107977) side chain may confer selectivity for novel targets, a hypothesis that requires rigorous testing.

Potential Biochemical Target ClassRationale for InvestigationKey Research Questions
Novel Zinc MetalloenzymesThe hydroxamic acid moiety is a potent zinc-binding group. acs.orgDoes this compound inhibit less-studied zinc enzymes like peptide deformylases or specific carbonic anhydrase isoforms? unimi.itresearchgate.net
Iron-Containing EnzymesHydroxamic acids are known to chelate iron. unimi.itCan this compound modulate the activity of iron-dependent enzymes involved in metabolic pathways?
Copper- and Nickel-Containing EnzymesThe chelating properties of hydroxamic acids extend to various metal ions. nih.govnih.govWhat is the potential for this compound to act as an inhibitor of copper- or nickel-dependent enzymes?
KinasesSome small molecule inhibitors have shown off-target effects on kinases.Could the structural features of this compound allow for interaction with the ATP-binding site of specific kinases?

Development of Advanced Analytical Techniques for this compound Research

To fully elucidate the biochemical and cellular functions of this compound, the development of sensitive and specific analytical methods is paramount. Future research should focus on creating advanced techniques for the detection and quantification of this compound and its potential metabolites in complex biological matrices.

High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) stands as a primary tool for such investigations. nih.gov The development of a validated LC-MS/MS method would enable precise quantification in various sample types. Furthermore, the synthesis of isotopically labeled internal standards for this compound would significantly enhance the accuracy of these measurements. Another promising avenue is the development of novel fluorescent probes that are specifically activated by the metabolic activity on or by this compound, allowing for real-time imaging and activity monitoring in living cells. nih.gov

Analytical TechniquePotential Application for this compoundFuture Development Goals
LC-MS/MSQuantification in biological fluids and tissues.Development of a fully validated method with high sensitivity and specificity.
High-Resolution Mass Spectrometry (HRMS)Identification of novel metabolites.Characterization of metabolic pathways and degradation products.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of metabolites and interaction studies with target proteins. acs.orgDetermination of the 3D structure of the compound in complex with its biological targets.
Custom ImmunoassaysHigh-throughput screening and quantification.Development of specific antibodies for use in ELISA or other immunoassay formats.
Fluorescent ProbesReal-time imaging of compound distribution and activity in living cells. nih.govSynthesis of a probe that specifically reports on the engagement of this compound with its target.

Application in Complex Biological Systems for Mechanistic Research (excluding clinical)

Studies in model organisms, such as zebrafish or fruit flies, could help to elucidate the systemic effects and potential developmental impacts of this compound. These models allow for the investigation of complex biological processes that cannot be replicated in simple cell cultures. The focus of such research would be to understand the compound's mechanism of action on a systems level, identifying the key cellular pathways and networks that are modulated by its activity.

Integration with High-Throughput Screening for Molecular Probe Discovery

High-throughput screening (HTS) campaigns offer a powerful approach to identify new biological activities for this compound. nih.gov By screening this compound against large libraries of biological targets, novel and unexpected activities may be discovered. HTS can be performed using a variety of assay formats, including enzymatic assays, cell-based assays, and binding assays. axxam.com

Furthermore, this compound itself could serve as a scaffold or starting point for the development of more potent and selective molecular probes. Through medicinal chemistry efforts, derivatives of this compound could be synthesized and screened to establish structure-activity relationships (SAR). nih.gov This iterative process of design, synthesis, and screening is fundamental to the discovery of high-quality molecular probes that can be used to interrogate biological systems with high precision.

Sustainable Synthesis and Green Chemistry Approaches for Production

The development of sustainable and environmentally friendly methods for the synthesis of this compound is a crucial consideration for its future research and potential applications. Traditional chemical syntheses of hydroxamic acids can be expensive and may generate hazardous byproducts. researchgate.net

Future research should focus on the application of green chemistry principles to the production of this compound. nih.gov This includes the use of enzymatic synthesis, which can offer high selectivity and operate under mild reaction conditions, producing purer products. researchgate.net Lipases, nitrilases, and amidases are enzymes that have been successfully used for the synthesis of other hydroxamic acids and could be explored for this specific compound. researchgate.net Other green chemistry approaches, such as microwave-assisted synthesis or the use of continuous flow reactors, could also be investigated to improve the efficiency and sustainability of the production process. dntb.gov.ua

Green Chemistry ApproachPotential Advantage for this compound Synthesis
Enzymatic SynthesisHigh selectivity, mild reaction conditions, reduced byproducts. researchgate.net
Microwave-Assisted SynthesisRapid reaction times, increased yields. dntb.gov.ua
Continuous Flow ReactorsImproved safety, scalability, and process control. dntb.gov.ua
Use of Greener SolventsReduced environmental impact and worker exposure.
Solid-Phase SynthesisSimplified purification and potential for automation. dntb.gov.ua

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.